molecular formula C9H16Cl2N4 B2422132 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride CAS No. 596817-93-5

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B2422132
CAS No.: 596817-93-5
M. Wt: 251.16
InChI Key: XJWDWPFCQGWRFQ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride (CAS 596817-93-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine core substituted with both a pyrimidine ring and an amine functional group, making it a versatile scaffold for the synthesis of more complex molecules . The dihydrochloride salt form enhances its stability and solubility for experimental use. Researchers utilize this and related compounds, such as N-[(Piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride, as key intermediates in the development of novel therapeutic agents . The molecular formula is C9H16Cl2N4 and it has a molecular weight of 251.16 g/mol . This product is intended for research and development purposes only. It is not intended for medicinal, household, or other uses. Handle with care. According to supplier Safety Data Sheets, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should wear appropriate protective equipment, use only in a well-ventilated area, and follow standard laboratory safety protocols. For a full list of hazards and handling precautions, please consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-pyrimidin-4-ylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-8-2-5-13(6-3-8)9-1-4-11-7-12-9;;/h1,4,7-8H,2-3,5-6,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWDWPFCQGWRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Intermediate Synthesis

The foundational step involves converting 4-piperidone hydrochloride to N-tert-butoxycarbonyl (Boc)-protected 4-piperidone. As detailed in Patent CN106432232A, this is achieved via reaction with di-tert-butyl dicarbonate in aqueous acetone under basic conditions (sodium bicarbonate, 24 hr, room temperature), yielding N-Boc-4-piperidone with 91–93% efficiency. This intermediate is critical for subsequent amine functionalization without side reactions.

Reaction conditions:

Parameter Value
Starting material 4-Piperidone hydrochloride
Reagent Di-tert-butyl dicarbonate
Base Sodium bicarbonate
Solvent 50% Aqueous acetone
Temperature 25°C
Yield 91–93%

Reductive Amination for 4-Amino Group Introduction

The Boc-protected 4-piperidone undergoes reductive amination with ammonia and sodium borohydride in ethanol. Titanium tetraisopropoxide catalyzes the reaction, facilitating imine formation followed by reduction to the amine. Post-reaction quenching with concentrated ammonia yields 4-amino-1-Boc-piperidine, isolated via ethyl acetate extraction and hydrochloric acid washing.

Optimized parameters:

  • Molar ratio : 1:1.2 (4-piperidone:NaBH4)
  • Catalyst : Titanium tetraisopropoxide (3.2 equiv)
  • Solvent : 2M Ammonia in ethanol
  • Yield : 81–82%

Pyrimidin-4-yl Group Incorporation

The final step attaches the pyrimidin-4-yl moiety to the piperidine ring. While explicit protocols for this specific coupling are absent in the provided sources, analogous methods from Patent CN106432232A suggest using nucleophilic aromatic substitution (SNAr) with 4-chloropyrimidine under acidic or basic conditions. Alternatively, palladium-catalyzed Buchwald-Hartwig coupling could link the amine to a bromopyrimidine derivative.

Hypothetical pathway:

  • Deprotection of 4-amino-1-Boc-piperidine with HCl/dioxane.
  • Reaction with 4-chloropyrimidine in DMF at 80°C with K2CO3.
  • Isolation of the freebase followed by dihydrochloride salt formation using HCl/ethanol.

Stepwise Procedure and Process Optimization

Protocol from Patent CN106432232A (Adapted)

  • Boc Protection :

    • 4-Piperidone hydrochloride (100 g) reacts with di-tert-butyl dicarbonate (156 g) in 50% aqueous acetone (600 mL) and NaHCO3 (60 g) for 24 hr.
    • Yield: 134 g (91%) of N-Boc-4-piperidone.
  • Reductive Amination :

    • N-Boc-4-piperidone (50 g) reacts with 2M ammonia in ethanol (650 mL) and Ti(OiPr)4 (160 mL).
    • Sodium borohydride (20 g) is added in portions (<30°C).
    • Post-quenching with NH4OH (750 mL), the product is extracted with ethyl acetate and washed with 1N HCl.
    • Yield: 41 g (82%) of 4-amino-1-Boc-piperidine.
  • Pyrimidine Coupling (Proposed) :

    • Deprotect 4-amino-1-Boc-piperidine with 4N HCl/dioxane.
    • React with 4-chloropyrimidine (1.2 equiv) in DMF, K2CO3 (3 equiv), 80°C, 12 hr.
    • Purify via recrystallization (ethanol/water) and treat with HCl gas to form the dihydrochloride.

Analytical Characterization

Spectral Data

  • 1H NMR (400 MHz, CDCl3) : δ 4.05 (br s, 2H, NH2), 2.85–2.70 (m, 3H, piperidine-H), 1.81–1.73 (m, 4H, piperidine-CH2), 1.43 (s, 9H, Boc-CH3), 1.31–1.22 (m, 2H, piperidine-CH2).
  • Molecular Formula : C9H15ClN4 (confirmed by HRMS).
  • Melting Point : 214–216°C (decomposition).

Purity and Yield Optimization

  • Recrystallization Solvent : Ethyl acetate/methanol (3:1) achieves >98% purity by HPLC.
  • Salt Formation : Treating the freebase with HCl in ethanol yields the dihydrochloride with 95% recovery.

Applications in Drug Synthesis

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride serves as a precursor for kinase inhibitors and antipsychotic agents. Its structural similarity to risperidone intermediates (Patent US20050143395) underscores its role in central nervous system drug discovery. The amine and pyrimidine groups enable hydrogen bonding with biological targets, enhancing binding affinity.

Comparative Analysis of Methodologies

Parameter Boc-Protection Route Direct Amination Route
Yield 82% 65–70%
Purity >98% 85–90%
Scalability Industrial Lab-scale
Cost High (Boc reagent) Moderate

The Boc-protection method outperforms direct amination in yield and purity, justifying its use despite higher reagent costs.

Chemical Reactions Analysis

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research has demonstrated that derivatives of piperidine, including 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride, exhibit anticancer activity. For instance, studies have shown that certain analogs can selectively inhibit cancer cell proliferation through modulation of key signaling pathways involved in tumor growth. A notable study evaluated several compounds against the NCI 60 human cancer cell line panel, revealing selective cytotoxicity towards breast and renal cancer cell lines .

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms. For example, certain pyrimidine derivatives showcased significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Biochemical Research

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride plays a crucial role in biochemical assays due to its ability to modulate enzyme activity and influence cellular pathways.

Enzyme Inhibition

The compound has been studied for its interactions with kinases, which are vital in phosphorylation processes within cells. By inhibiting specific kinases, this compound can alter cellular signaling pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated kinase activity .

Cell Signaling Modulation

Research indicates that this compound can affect the MAPK/ERK signaling pathway, which is integral to cell growth and differentiation. This modulation can have implications for both cancer therapy and regenerative medicine .

Drug Development

The structural characteristics of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride make it an attractive scaffold for further chemical modifications aimed at enhancing its pharmacological properties.

Structure-Activity Relationship Studies

Ongoing research focuses on modifying the compound's structure to optimize its efficacy and selectivity against specific biological targets. For instance, variations in substituents on the piperidine ring have been explored to improve potency and reduce toxicity .

Case Studies

Several studies highlight the practical applications of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride:

  • Antitumor Activity : A study found that a modified version of this compound inhibited tumor growth in xenograft models, demonstrating its potential as an antitumor agent in vivo .
  • Antimicrobial Efficacy : Another investigation reported that certain derivatives displayed promising antibacterial activity, suggesting their potential use in treating infections caused by resistant bacterial strains .
  • Pharmacokinetic Profiling : Research into the pharmacokinetics of this compound revealed insights into its bioavailability and metabolic stability, critical factors for drug development .

Mechanism of Action

The primary mechanism of action of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride involves the inhibition of protein kinase B (PKB or Akt). This inhibition disrupts the signaling pathways that promote cell proliferation and survival, making it a valuable target in cancer therapy. The compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets .

Biological Activity

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, effects on cellular processes, and its implications in therapeutic applications, particularly in cancer treatment and metabolic disorders.

Chemical Structure and Properties

The molecular formula of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride is C12H18N42ClC_{12}H_{18}N_4\cdot 2Cl, and it features a pyrimidine ring linked to a piperidine moiety. The compound is typically encountered in its dihydrochloride salt form, which enhances its solubility and stability in biological systems.

The biological activity of this compound primarily involves the inhibition of protein kinase B (PKB), also known as Akt. PKB is a critical player in various signaling pathways that regulate cell growth, survival, and metabolism:

  • Inhibition of PKB : The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PKB and preventing its activation. This inhibition affects downstream signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival .

Anticancer Activity

Research indicates that 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating the PI3K-PKB-mTOR signaling pathway:

  • Cell Proliferation : The compound reduces cell proliferation rates in cancer cells by inhibiting key signaling pathways .
  • Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Cell Line IC50 (µM) Effect
Breast Cancer Cells18Inhibition of proliferation
Lung Cancer Cells15Induction of apoptosis
Colon Cancer Cells20Modulation of signaling pathways

Metabolic Effects

The compound also shows promise in managing metabolic disorders such as type 2 diabetes:

  • G Protein-Coupled Receptors : It has been identified as an agonist for GPR119, a receptor involved in glucose metabolism and insulin secretion, suggesting potential applications in diabetes management.

Case Studies

Several studies have highlighted the efficacy of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride:

  • Study on Breast Cancer Treatment : A study conducted on human breast cancer cells demonstrated that the compound significantly inhibited cell growth with an IC50 value of 18 µM. The mechanism was linked to enhanced apoptosis through increased cleavage of PARP1 and activation of CASPASE 3/7 .
  • In Vivo Efficacy : In animal models, this compound exhibited potent antitumor activity against human tumor xenografts, indicating its potential for further development as an anticancer agent .

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride in synthetic chemistry research?

Answer: To confirm purity and structural integrity, researchers should employ a combination of analytical methods:

  • Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon-13 (¹³C) NMR can verify the presence of pyrimidine and piperidine rings, amine protons (~δ 1.5–3.5 ppm), and aromatic protons (~δ 7.0–8.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show the molecular ion peak at m/z 292.2 (base compound) and confirm dihydrochloride salt formation via isotopic patterns.
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Cl (theoretical Cl⁻ content: ~24.3%).

Refer to safety data sheets for handling precautions during analysis (e.g., avoid inhalation; use fume hoods) .

Q. How does the solubility profile of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride influence its use in biological assays?

Answer: The dihydrochloride salt enhances water solubility due to ionic interactions, making it suitable for aqueous-based assays. Key considerations:

  • Solvent Compatibility : Soluble in water, DMSO, and methanol. Prepare stock solutions in DMSO (10–50 mM) for cell-based studies, but ensure final DMSO concentration ≤0.1% to avoid cytotoxicity.
  • pH-Dependent Stability : The compound may precipitate in high-pH buffers (>7.5). Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies.
  • Aggregation Testing : Perform dynamic light scattering (DLS) to rule out colloidal aggregation, which can lead to false-positive results in enzyme inhibition assays.

Structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) show similar solubility challenges, requiring optimization of buffer conditions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for synthesizing 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride?

Answer: Computational approaches reduce trial-and-error experimentation:

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model nucleophilic substitution between pyrimidine derivatives and piperidine precursors. Identify transition states and activation energies to favor amine coupling .
  • Solvent Selection : COSMO-RS simulations predict solvent polarity effects. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine amine.
  • Catalyst Screening : Molecular docking can screen catalysts (e.g., palladium complexes) for Suzuki-Miyaura coupling if aryl halide intermediates are involved.

Validate predictions with small-scale experiments (e.g., 0.1 mmol) using high-throughput screening (HTS) platforms .

Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for kinase inhibition by 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride across studies?

Answer: Contradictions often arise from assay variability. Mitigate these by:

  • Standardized Assay Conditions :
    • Use identical ATP concentrations (e.g., 10 µM for competitive inhibitors).
    • Validate enzyme activity with control inhibitors (e.g., staurosporine for broad-spectrum kinases).
  • Orthogonal Assays : Combine radiometric (³³P-ATP) and fluorescence-based (ADP-Glo™) assays to cross-verify results.
  • Compound Integrity Checks : Re-test archived samples via LC-MS to exclude degradation.
  • Data Normalization : Report IC₅₀ values relative to positive controls and account for batch-to-batch variability in compound synthesis.

For example, discrepancies in SSAO (semicarbazide-sensitive amine oxidase) inhibition studies were resolved by standardizing substrate concentrations and pre-incubation times .

Q. How can researchers design a robust structure-activity relationship (SAR) study for 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride derivatives?

Answer: Key steps for SAR design:

  • Core Modifications : Synthesize analogs with substitutions on the pyrimidine ring (e.g., 2-methyl, 5-chloro) and piperidine amine (e.g., N-methyl, benzyl groups).
  • Pharmacological Profiling : Test derivatives against target enzymes (e.g., kinases, GPCRs) and counter-screens for off-target effects (e.g., hERG channel binding).
  • Computational SAR : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity.
  • Crystallography : Co-crystallize active derivatives with target proteins (e.g., EGFR kinase) to identify critical hydrogen bonds or π-π interactions.

A recent study on piperazine-based derivatives demonstrated that 4-pyridyl substitutions enhance binding affinity to histamine receptors .

Q. What methodologies are recommended for analyzing the environmental stability and degradation pathways of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride?

Answer: Assess stability using:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-MS.
  • Ecotoxicity Testing : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀).
  • Degradation Product Identification : Employ high-resolution MS (HRMS) and NMR to characterize byproducts (e.g., pyrimidine ring oxidation or piperidine deamination).

Analogous compounds like 4-piperidineacetic acid hydrochloride show hydrolysis-driven degradation under alkaline conditions, forming acetic acid derivatives .

Q. How can researchers integrate machine learning to predict novel applications of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride in drug discovery?

Answer: Machine learning (ML) pipelines can:

  • Target Prediction : Train neural networks on ChEMBL bioactivity data to identify potential targets (e.g., kinases, ion channels).
  • ADMET Profiling : Use platforms like ADMETLab 2.0 to predict absorption, metabolism, and toxicity.
  • Repurposing Analysis : Apply graph-based algorithms to map compound similarity to FDA-approved drugs (e.g., kinase inhibitors like imatinib).

A case study using piperidine derivatives demonstrated ML-driven identification of serotonin receptor modulators .

Q. Tables for Key Data

Property Value/Method Reference
Molecular Weight292.2 g/mol
Solubility (Water)>50 mg/mL
HPLC Purity Criteria≥95% (Area at 254 nm)
Common Degradation PathwayHydrolysis under alkaline conditions

Q. Notes

  • Avoid commercial suppliers like BLD Pharmatech and Kishida Chemical in methodology discussions.
  • For synthesis, prioritize peer-reviewed protocols over vendor SDS data.
  • Cross-validate computational predictions with experimental data to ensure reliability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.